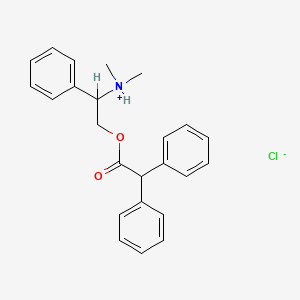

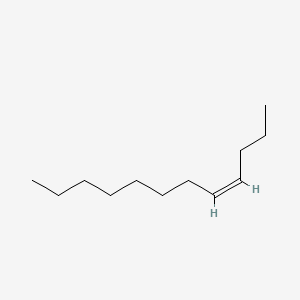

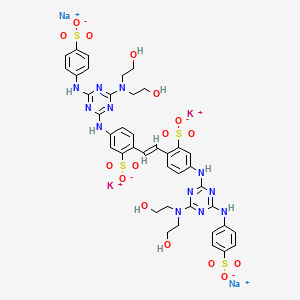

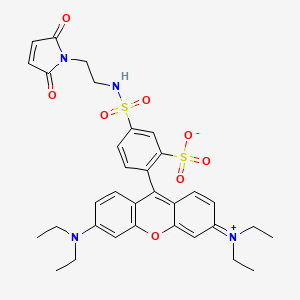

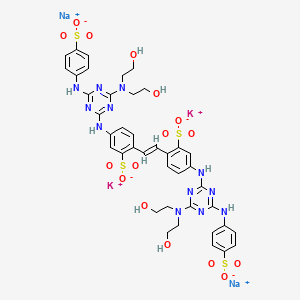

Benzenesulfonic acid, 2,2'-(1,2-ethenediyl)bis(5-((4-(bis(2-hydroxyethyl)amino)-6-((4-sulfophenyl)amino)-1,3,5-triazin-2-yl)amino)-, potassium sodium salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tinopal ABP-X HC: is a fluorescent optical brightener, primarily used to enhance the appearance of color in various materials by making them appear whiter and brighter. It is widely utilized in industries such as textiles, plastics, and detergents due to its excellent whitening properties and high chemical stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tinopal ABP-X HC involves multiple steps, including the reaction of benzenesulfonic acid derivatives with triazine compounds. The process typically requires controlled reaction conditions, such as specific temperatures and pH levels, to ensure the formation of the desired product .

Industrial Production Methods: Industrial production of Tinopal ABP-X HC is carried out in large-scale reactors where the reactants are combined under optimized conditions. The process involves the use of solvents and catalysts to facilitate the reaction and achieve high yields. The final product is then purified through crystallization or other separation techniques to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions: Tinopal ABP-X HC undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in Tinopal ABP-X HC.

Substitution: The compound can participate in substitution reactions, where certain functional groups are replaced by others.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles and electrophiles can be employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemistry: Tinopal ABP-X HC is used as a fluorescent marker in various chemical analyses and research studies. Its ability to emit light under UV radiation makes it valuable for tracing and detecting chemical compounds .

Biology: In biological research, Tinopal ABP-X HC is employed to stain and visualize biological samples. It helps in identifying and studying cellular structures and processes .

Medicine: The compound is used in medical diagnostics to enhance the visibility of certain tissues and cells under fluorescence microscopy. It aids in the detection and analysis of medical conditions .

Industry: Tinopal ABP-X HC is extensively used in the textile industry to improve the whiteness and brightness of fabrics. It is also utilized in the production of plastics, coatings, and detergents to enhance their appearance and performance .

Mechanism of Action

Tinopal ABP-X HC exerts its effects through a process known as fluorescence. The compound absorbs light in the ultraviolet and violet regions of the electromagnetic spectrum (usually 340-370 nm) and re-emits light in the blue region (typically 420-470 nm). This fluorescence effect enhances the whiteness and brightness of the materials it is applied to .

Comparison with Similar Compounds

Tinopal CBS-X: Another optical brightener with similar properties but different chemical structure.

Tinopal OB CO: Known for its excellent heat resistance and compatibility with various resins.

Uniqueness: Tinopal ABP-X HC stands out due to its high chemical stability and effectiveness in a wide range of applications. Its unique molecular structure allows it to provide superior whitening effects compared to other optical brighteners .

Properties

CAS No. |

68155-70-4 |

|---|---|

Molecular Formula |

C40H40K2N12Na2O16S4 |

Molecular Weight |

1197.3 g/mol |

IUPAC Name |

dipotassium;disodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[(E)-2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(4-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate |

InChI |

InChI=1S/C40H44N12O16S4.2K.2Na/c53-19-15-51(16-20-54)39-47-35(41-27-7-11-31(12-8-27)69(57,58)59)45-37(49-39)43-29-5-3-25(33(23-29)71(63,64)65)1-2-26-4-6-30(24-34(26)72(66,67)68)44-38-46-36(48-40(50-38)52(17-21-55)18-22-56)42-28-9-13-32(14-10-28)70(60,61)62;;;;/h1-14,23-24,53-56H,15-22H2,(H,57,58,59)(H,60,61,62)(H,63,64,65)(H,66,67,68)(H2,41,43,45,47,49)(H2,42,44,46,48,50);;;;/q;4*+1/p-4/b2-1+;;;; |

InChI Key |

RPHSYODFTDVORM-MBCFVHIPSA-J |

Isomeric SMILES |

C1=CC(=CC=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)[O-])N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[K+].[K+] |

Canonical SMILES |

C1=CC(=CC=C1NC2=NC(=NC(=N2)N(CCO)CCO)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC5=NC(=NC(=N5)NC6=CC=C(C=C6)S(=O)(=O)[O-])N(CCO)CCO)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[K+].[K+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.